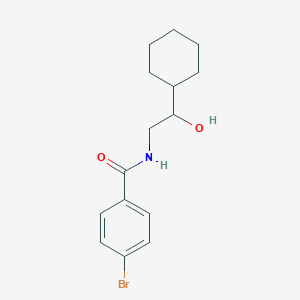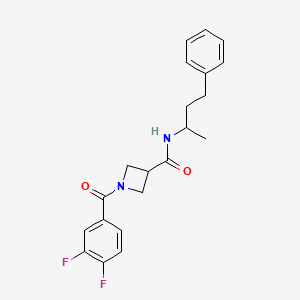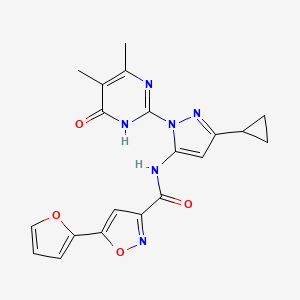![molecular formula C14H18ClN3O B2409047 4-[5-(4-Methylphenyl)-1,2,4-oxadiazol-3-yl]piperidine hydrochloride CAS No. 2059015-10-8](/img/structure/B2409047.png)
4-[5-(4-Methylphenyl)-1,2,4-oxadiazol-3-yl]piperidine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[5-(4-Methylphenyl)-1,2,4-oxadiazol-3-yl]piperidine hydrochloride is a chemical compound that has been widely studied in scientific research. It is commonly referred to as MPO or MPOH, and it has been shown to have a variety of potential applications in the field of medicine and biotechnology. In
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Structure
The compound 4-[5-(4-Methylphenyl)-1,2,4-oxadiazol-3-yl]piperidine hydrochloride is synthesized through a series of chemical reactions. The synthesis involves the formation of various intermediates, such as piperidine-4-carboxylic acid ethyl ester and subsequent derivatives, indicating the complexity and precision involved in the synthesis process. The structure and purity of the synthesized compounds are typically confirmed using spectroscopic techniques like NMR, C-NMR, and EI-MS, ensuring the accuracy and reliability of the synthesis process (Rehman et al., 2018).
Antimicrobial Activity
Several derivatives of 1,2,4-oxadiazole, including those with piperidine structures, have been found to exhibit strong antimicrobial activity. The structure–activity study of these compounds suggests their potential as effective antimicrobial agents. For instance, certain compounds bearing the 1,2,4-oxadiazole and piperidine core have demonstrated notable activity against Gram-negative bacterial strains, showing their potential in combating bacterial infections (Iqbal et al., 2017). Moreover, some synthesized 5-(1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole derivatives containing piperidine or pyrrolidine rings have shown significant antimicrobial effects, indicating the potential therapeutic applications of these compounds (Krolenko et al., 2016).
Anticancer Properties
The derivatives of 1,2,4-oxadiazole, especially those linked to piperidine structures, have shown promising results as anticancer agents. Certain synthesized propanamide derivatives bearing 4-piperidinyl-1,3,4-oxadiazole exhibited strong anticancer activity, with some compounds performing significantly well in comparative studies. These findings highlight the potential of these compounds in the development of new anticancer drugs, although further in vivo studies are required to ascertain their therapeutic efficacy (Rehman et al., 2018).
Inhibitory Activity Against Tubulin
The chemical class of 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides has been identified as a new type of antiproliferative agents. Through SAR-guided optimization and biological activity profile studies, it has been demonstrated that these compounds act as tubulin inhibitors. This discovery opens up potential applications in cancer treatment, as inhibiting tubulin can disrupt cell division and thus inhibit tumor growth (Krasavin et al., 2014).
Antifungal Properties
A series of 3-(1-(1-substituted piperidin-4-yl)-1H-1,2,3-triazol-4-yl)-5-substituted phenyl-1,2,4-oxadiazoles has been synthesized and evaluated for their antifungal activities. These compounds have demonstrated potent effects against various fungal strains, with some showing comparable or superior activity to established antifungal drugs. This indicates their potential application in the treatment of fungal infections (Sangshetti & Shinde, 2011).
Eigenschaften
IUPAC Name |
5-(4-methylphenyl)-3-piperidin-4-yl-1,2,4-oxadiazole;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O.ClH/c1-10-2-4-12(5-3-10)14-16-13(17-18-14)11-6-8-15-9-7-11;/h2-5,11,15H,6-9H2,1H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHXVWGHQMZTZNF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=NO2)C3CCNCC3.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClN3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.76 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[5-(4-Methylphenyl)-1,2,4-oxadiazol-3-yl]piperidine hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-{[4-(Prop-2-yn-1-yl)piperazin-1-yl]sulfonyl}benzonitrile](/img/structure/B2408965.png)
![N-Methyl-N-[1-(4-methylsulfinylphenyl)ethyl]prop-2-enamide](/img/structure/B2408966.png)
![N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-2,6-dimethoxybenzamide](/img/structure/B2408967.png)
![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)butyramide](/img/structure/B2408968.png)
![2-((1-cyano-4-imino-5-(4-phenylthiazol-2-yl)-3-azaspiro[5.5]undec-1-en-2-yl)thio)-N-phenylacetamide](/img/structure/B2408970.png)
![N-[4-(diethylamino)phenyl]thiophene-2-carboxamide](/img/structure/B2408972.png)




![3-Chloro-2-[(difluoromethyl)sulfanyl]-5-(trifluoromethyl)pyridine](/img/structure/B2408981.png)
![6-Bromo-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2408984.png)
![5-ethoxy-4-[(4-methoxyanilino)methylene]-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2408986.png)
![6-ethyl 3-methyl 2-(1-ethyl-1H-pyrazole-5-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2408987.png)